molecular formula C20H19N5O4S3 B2959933 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351589-35-9

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B2959933
CAS No.: 1351589-35-9
M. Wt: 489.58
InChI Key: QBFWPGCXBZFJAQ-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core linked via an ethyl group to a 1,3,4-oxadiazole ring, which is further connected through a thioether bond to an acetamide group substituted with a 3-(methylsulfonamido)phenyl moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities . The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methylsulfonamido group may improve solubility and target affinity .

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S3/c1-32(27,28)25-14-6-4-5-13(11-14)21-17(26)12-30-20-24-23-18(29-20)9-10-19-22-15-7-2-3-8-16(15)31-19/h2-8,11,25H,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFWPGCXBZFJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5O2S2C_{23}H_{22}FN_5O_2S_2, with a molecular weight of 483.58 g/mol. The IUPAC name provides insight into its structural components, which include a benzo[d]thiazole moiety and an oxadiazole derivative. The compound's structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities including:

  • Antimicrobial Activity : Various derivatives of oxadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria by inhibiting key bacterial metabolic pathways .
  • Neuroprotective Effects : Compounds containing thiazole and oxadiazole rings have been implicated in neuroprotection against β-amyloid-induced toxicity in neuronal cell lines. For instance, related compounds have demonstrated the ability to reduce apoptosis and enhance cell viability in neurodegenerative models .
  • Anticancer Properties : Studies suggest that derivatives featuring thiazole and oxadiazole structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as lipoteichoic acid synthesis in bacteria, which is essential for their growth and virulence .
  • Modulation of Signaling Pathways : In neuroprotective studies, compounds have been found to modulate signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in regulating cell survival and apoptosis in neuronal cells exposed to toxic agents like β-amyloid .
  • Cell Cycle Regulation : Anticancer activities are often mediated through the induction of cell cycle arrest at various checkpoints, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundBiological ActivityKey Findings
5cNeuroprotectiveProtected PC12 cells from Aβ-induced toxicity; reduced hyperphosphorylation of tau protein.
VariousAntimicrobialDemonstrated significant antibacterial activity against Clostridium difficile; superior to vancomycin.
Thiazole derivativesAnticancerInduced apoptosis in cancer cell lines; effective against HCT-116 and HepG2 cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzo[d]thiazole-ethyl group distinguishes it from thiadiazole- or pyrimidine-based analogs.
  • Methylsulfonamido substituent may confer superior solubility compared to chloro or benzyl groups in analogs .

Pharmacological and Functional Comparison

Key Observations :

  • The target compound’s benzo[d]thiazole moiety may enhance DNA intercalation or enzyme inhibition compared to simpler thiadiazoles .
  • Methylsulfonamido group could improve pharmacokinetics (e.g., absorption, half-life) over halogenated analogs .

Computational and Screening Approaches

  • ChemGPS-NP : Outperforms traditional similarity-based screening, identifying the target compound’s unique pharmacophoric features .
  • XGBoost Models : Achieve high accuracy (RMSE: 9.091 K, R²: 0.928) in predicting superconducting properties, suggesting utility for bioactivity prediction .
  • Molecular Fingerprints : Tanimoto coefficients and SPP metrics link structural motifs (e.g., oxadiazole-thioether) to biological function .

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